molecular formula C23H28N2O4 B3263714 (S)-2-FmocNH-6-(dimethylamino)hexanoic acid CAS No. 378802-00-7

(S)-2-FmocNH-6-(dimethylamino)hexanoic acid

Cat. No. B3263714
CAS RN: 378802-00-7
M. Wt: 396.5 g/mol
InChI Key: DCFIJZOUZZCQOO-UHFFFAOYSA-N
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Description

“(S)-2-FmocNH-6-(dimethylamino)hexanoic acid” is a complex organic compound. It likely contains a dimethylamino group, which is an organic compound with the formula (CH3)2NH . This secondary amine is a colorless, flammable gas with an ammonia-like odor . It’s commonly encountered commercially as a solution in water at concentrations up to around 40% .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the esterification of hexanoic acid with N,N-dialkylamino alcohols has been investigated . The rate of the esterification is heavily dependent on the ability of the corresponding amino alcohol to activate the carboxylic acid by intermolecular hydrogen bonding .


Molecular Structure Analysis

The molecular formula of a similar compound, 6-(Dimethylamino)hexanoic acid, is C8H17NO2 . This suggests that “(S)-2-FmocNH-6-(dimethylamino)hexanoic acid” might have a similar structure, with additional functional groups.


Chemical Reactions Analysis

The reaction of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids, from 2-(dimethylamino)-acetic acid to 6-(dimethylamino)-hexanoic acid, has been investigated . Tandem mass spectra of the derivatized tryptic peptides revealed different preferential breakdown pathways .

Mechanism of Action

While the exact mechanism of action for “(S)-2-FmocNH-6-(dimethylamino)hexanoic acid” is not clear, aminocaproic acid, a similar compound, binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin .

Safety and Hazards

The safety data sheet for hexanoic acid, a related compound, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This could potentially open up new avenues for the use of “(S)-2-FmocNH-6-(dimethylamino)hexanoic acid” in various applications.

properties

IUPAC Name

6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFIJZOUZZCQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-FmocNH-6-(dimethylamino)hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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